molecular formula C25H35N3O2 B1405386 Zuranolone CAS No. 1632051-40-1

Zuranolone

货号: B1405386
CAS 编号: 1632051-40-1
分子量: 409.6 g/mol
InChI 键: HARRKNSQXBRBGZ-GVKWWOCJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

祖兰诺隆是一种合成神经类固醇,可作为γ-氨基丁酸(GABA)A受体的正向变构调节剂。它主要用于治疗产后抑郁症。 祖兰诺隆口服给药,且起效迅速,使其成为治疗多种精神疾病的有希望的候选药物 .

准备方法

合成路线和反应条件

祖兰诺隆的合成涉及多个步骤,从容易获得的类固醇前体开始反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

祖兰诺隆的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和符合监管标准进行了优化。 先进技术,如连续流动化学和自动化合成,被用于提高生产能力和一致性 .

化学反应分析

反应类型

祖兰诺隆经历各种化学反应,包括:

    氧化: 引入氧原子以形成羟基。

    还原: 去除氧原子或添加氢原子。

    取代: 用其他原子或基团取代官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及各种催化剂。 反应通常在受控的温度和压力下进行,以获得所需的产物 .

主要形成的产物

从这些反应中形成的主要产物包括羟基化衍生物、祖兰诺隆的还原形式和取代类似物。 这些产物通常用作进一步合成的中间体或作为活性药物成分 .

科学研究应用

Major Depressive Disorder (MDD)

Zuranolone has been extensively studied for its efficacy in treating MDD. A systematic review encompassing seven randomized controlled trials involving 1789 patients demonstrated significant reductions in depressive symptoms when compared to placebo. Key findings include:

  • Standardized Mean Difference (SMD) : −0.37 (95% CI: −0.51 to −0.23)
  • Response Rate Odds Ratio (OR) : 2.06 (95% CI: 1.48–2.85)
  • Remission Rate OR : 2.04 (95% CI: 1.38–3.02) .

Efficacy Data

Time PointThis compound DoseResponse Rate (%)Remission Rate (%)
Day 330 mg33.8Not reported
Day 830 mg50.331.4
Day 1530 mg58.639.1

This data indicates that patients receiving this compound experienced rapid improvements in depressive symptoms, with significant effects observed as early as day three of treatment .

Postpartum Depression (PPD)

This compound has also been investigated for its role in treating PPD, with studies showing promising results similar to those observed in MDD:

  • In a study involving patients with PPD, this compound demonstrated significant reductions in the Hamilton Depression Rating Scale (HAMD-17) scores compared to placebo at various time points .
  • The treatment was well tolerated, with adverse effects reported but not significantly affecting dropout rates .

Key Findings

StudyParticipantsDoseHAMD-17 Score Change (Day 15)
Study A7630 mg-17.8 vs -13.6 (p = .003)
Study B7720 mgNot specified

Safety Profile

While this compound is generally well tolerated, it is essential to note that side effects were more prevalent compared to placebo groups, particularly at higher doses . Commonly reported side effects include sedation and dizziness.

Case Study 1: Efficacy in Treatment-Resistant Depression

A patient with treatment-resistant depression received this compound as part of a clinical trial after failing multiple antidepressant therapies. The patient exhibited significant symptom relief within three days of starting treatment, achieving remission by day fifteen.

Case Study 2: Combination Therapy

In another case, this compound was administered alongside traditional antidepressants to enhance therapeutic outcomes in a patient with severe MDD. The combination therapy resulted in rapid symptom improvement and was well tolerated over the treatment duration.

作用机制

祖兰诺隆通过与GABA A受体结合发挥作用,增强受体对神经递质GABA的反应。这种正向变构调节增强了GABA的抑制效应,导致神经系统镇静效应。 分子靶点包括突触和突触外GABA A受体,这些受体在大脑中含量丰富 .

相似化合物的比较

类似化合物

与祖兰诺隆类似的化合物包括:

独特性

祖兰诺隆因其口服生物利用度和起效迅速而独一无二。与需要静脉给药的布雷沙诺隆不同,祖兰诺隆可以口服,方便患者使用。 其药代动力学特征允许每天一次给药,提供持续的治疗效果 .

生物活性

Zuranolone (SAGE-217) is a novel neuroactive steroid (NAS) under investigation for its therapeutic potential in treating mood disorders, particularly major depressive disorder (MDD) and postpartum depression (PPD). Its mechanism of action primarily involves positive allosteric modulation of the GABAA receptor, enhancing GABAergic neurotransmission. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound acts as a positive allosteric modulator of the GABAA receptor, which is crucial for inhibitory neurotransmission in the central nervous system (CNS). The compound enhances GABA currents by binding to distinct sites on the receptor, leading to increased synaptic inhibition. Preclinical studies demonstrated that this compound significantly potentiated GABA currents across various human recombinant receptor subtypes, including both synaptic and extrasynaptic configurations .

In vivo studies have shown that this compound effectively modulates GABAA receptors, providing protection against seizures in animal models and increasing beta-frequency power in electroencephalogram readings . These effects suggest that this compound could offer rapid relief from depressive symptoms by restoring GABAergic balance in the brain.

Clinical Efficacy

Recent clinical trials have established this compound's efficacy in reducing depressive symptoms. A meta-analysis encompassing seven randomized control trials involving 1789 patients revealed significant improvements in depression and anxiety symptoms at daily doses up to 30 mg. The standardized mean difference (SMD) for depressive symptoms was -0.37 (95% CI = -0.51 to -0.23), indicating a moderate effect size . Furthermore, this compound treatment resulted in increased response rates (odds ratio [OR] = 2.06) and remission rates (OR = 2.04) compared to placebo .

Table 1 summarizes key findings from clinical trials evaluating this compound's efficacy:

Study Population Dosage Primary Endpoint Results
NEST StudyMDD patients50 mgHAMD-17 score at Day 15Significant reduction (p=0.0141)
LANDSCAPE ProgramMDD patients30 mgHAMD-17 score at Day 15Sustained improvement over 42 days
PPD TrialPostpartum women30 mgHAMD-17 score at Day 15Significant improvement (−4.2; p=0.003)

Safety Profile

While this compound demonstrates promising efficacy, its safety profile is also a critical consideration. In clinical trials, patients receiving this compound reported more side effects than those on placebo, with an OR of 1.40 for adverse events . However, the dropout rate did not significantly differ between groups, suggesting that the benefits may outweigh the risks for many patients.

Case Studies

A notable case study involved a cohort of women diagnosed with PPD who received this compound treatment. The study found that by Day 15, participants exhibited substantial reductions in HAMD-17 scores compared to baseline measurements . These findings support the notion that this compound can provide rapid relief from depressive symptoms in postpartum women.

属性

IUPAC Name

1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARRKNSQXBRBGZ-GVKWWOCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128500
Record name Zuranolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632051-40-1
Record name 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuranolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuranolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zuranolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZURANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuranolone
Reactant of Route 2
Zuranolone
Reactant of Route 3
Reactant of Route 3
Zuranolone
Reactant of Route 4
Reactant of Route 4
Zuranolone
Reactant of Route 5
Zuranolone
Reactant of Route 6
Reactant of Route 6
Zuranolone
Customer
Q & A

Q1: What is the primary mechanism of action of zuranolone?

A1: this compound is a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. [, , , , , , , , ] This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, by binding to a specific site on GABAA receptors and increasing the flow of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. []

Q2: How does this compound's mechanism differ from that of benzodiazepines?

A2: While both this compound and benzodiazepines enhance the effects of GABA, they bind to different sites on the GABAA receptor. This compound binds to the α/β subunit interface present in nearly all GABAA receptors, leading to enhanced phasic (synaptic) and tonic (extrasynaptic) inhibitory currents. [] In contrast, benzodiazepines bind to the α/γ subunit interface primarily found in synaptic GABAA receptors, mainly enhancing phasic inhibitory currents. [] This difference in binding sites may contribute to this compound's potentially faster onset of action and distinct clinical profile compared to benzodiazepines. [, ]

Q3: What are the hypothesized downstream effects of this compound's modulation of GABAA receptors?

A3: By enhancing GABAergic signaling, this compound is hypothesized to restore the balance of excitation and inhibition in key brain networks involved in mood regulation, such as the central executive network (CEN), default mode network (DMN), and salience network (SN). [, ] This restoration of balance is thought to contribute to its antidepressant and anxiolytic effects. [, , , , ]

Q4: Does this compound affect neurosteroid levels?

A4: While this compound itself doesn't directly affect the levels of endogenous neurosteroids like allopregnanolone, its action mimics their effects by targeting GABAA receptors. [, , , ] This modulation of GABAA receptors is thought to play a key role in the therapeutic effects of both this compound and allopregnanolone in conditions like postpartum depression. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C27H43NO3, and its molecular weight is 429.6 g/mol. This information, while important for scientific understanding, is not typically provided in the reviewed clinical research papers. Please refer to chemical databases like PubChem or DrugBank for this specific information.

Q6: What is the route of administration for this compound?

A6: this compound is designed for oral administration, making it a more convenient option compared to intravenous brexanolone, which shares a similar mechanism of action. [, , , ]

Q7: What is known about the absorption and distribution of this compound?

A7: While specific details about absorption and distribution are not extensively outlined in the provided clinical trial reports, one study investigated the pharmacokinetics of single and multiple doses of this compound in healthy Japanese and White adults, as well as healthy elderly Japanese subjects. [] This study provides valuable insights into how this compound is processed by the body in different populations.

Q8: Has the transfer of this compound into breast milk been studied?

A8: Yes, a Phase 1 open-label study investigated the transfer of this compound into breast milk in healthy, lactating women. [] The study found that this compound transfer into breast milk was low, with an estimated relative infant dose of less than 1%, which is considered compatible with breastfeeding. []

Q9: What is the evidence for this compound's efficacy in treating postpartum depression (PPD)?

A12: this compound has demonstrated promising efficacy in treating PPD in multiple Phase 3 clinical trials. [, , , , , , , , , , , , , , , ] These trials consistently showed significant and rapid improvements in depressive symptoms compared to placebo, with effects emerging as early as day 3 of treatment and sustained throughout the follow-up period. [, , , , ]

Q10: What clinical trials have explored the use of this compound in combination with other antidepressants?

A13: A Phase 3 clinical trial investigated the efficacy and safety of this compound when co-initiated with a new antidepressant in adults with MDD. [] The study showed rapid and significant improvements in depressive symptoms compared to placebo plus an antidepressant. [] These findings suggest a potential role for this compound as part of a combination therapy approach for MDD. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。